molecular formula C8H10N2 B3057059 1-Aminoindoline CAS No. 7633-56-9

1-Aminoindoline

Cat. No.: B3057059
CAS No.: 7633-56-9
M. Wt: 134.18 g/mol
InChI Key: WLFGGJFWKXTOGJ-UHFFFAOYSA-N
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Description

1-Aminoindoline is an organic compound with the molecular formula C8H10N2. It is a derivative of indoline, featuring an amino group attached to the first carbon of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoindoline can be synthesized through several methods. One common approach involves the reduction of 1-nitroindoline using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of indoline with hydroxylamine-O-sulfonic acid in the presence of potassium carbonate and acetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary, but the goal is to achieve high yield and purity. The process often includes steps such as extraction, purification, and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminoindoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-aminoindoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as dopamine receptor agonists, influencing neurotransmitter pathways in the brain. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    1-Aminoindane: A positional isomer with similar pharmacological properties.

    2-Aminoindoline: Another isomer with distinct chemical behavior.

    Indoline: The parent compound, lacking the amino group.

Uniqueness: 1-Aminoindoline is unique due to its specific placement of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers and parent compound. This uniqueness makes it a valuable compound in various research and industrial applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

2,3-dihydroindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFGGJFWKXTOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375420
Record name 1-AMINOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-56-9
Record name 1-AMINOINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, substituted amino-indolines 67 are prepared from the nitroindoline 62. Nitroindoline 62, is reacted with an acid chloride to form an amide. Further treatment with a primary or secondary amine, preferably a secondary amine, such as in the presence of NaI, at a temperature above about 50° C., and preferably at about 70° C. yields the nitroindoline 65. The nitro compound 65 is hydrogenated, such as with H2 in the presence of a catalyst, such as Pd/C, to yield the amino-indoline 66. The carbonyl is reduced, such as with BH3-THF yields 1-aminoalkyl-indolines 67.
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Synthesis routes and methods II

Procedure details

In 40 ml of water was dissolved 2.76 g(20 mmol) of potassium carbonate thoroughly, and 10 ml of acetonitrile and 2.24 ml(20 mmol) of indoline were added thereto in this order. After stirring the reaction mixture for 10 min, 2.26 g(20 mmol) of hydroxylamine-O-sulfonic acid was added thereto. After stirring at room temperature for 1.5 hours, the reaction mixture was concentrated under the reduced pressure. The concentrate was extracted with dichloromethane and treated with anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under the reduced pressure, and the resulting concentrate was subjected to chromatography over silica gel using dichloromethane as an eluent. The fractions were concentrated to give 0.99 g of the desired compound(37%).
Quantity
10 mL
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reactant
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2.24 mL
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reactant
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2.26 g
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reactant
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2.76 g
Type
reactant
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Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Aminoindoline
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1-Aminoindoline
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1-Aminoindoline
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